6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
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Overview
Description
Preparation Methods
The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione typically involves the reaction of 3-methylphenylpiperazine with pyridazine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione can be compared with other similar compounds, such as:
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine: This compound has a similar structure but with a methoxy group instead of a thione group.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds also contain a piperazine ring but differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-12-3-2-4-13(11-12)18-7-9-19(10-8-18)14-5-6-15(20)17-16-14/h2-6,11H,7-10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUNMVTCDZLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NNC(=S)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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